Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid
Description
Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a spirocyclic molecule combining a benzoxazine moiety fused with an azepane (7-membered nitrogen-containing ring) and a trifluoroacetic acid (TFA) counterion. This compound’s spiro architecture confers conformational rigidity, which may enhance binding specificity in biological systems . The TFA component likely improves solubility and stability during synthesis, as TFA is widely used in deprotection and coupling reactions .
Properties
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.C2HF3O2/c16-12-15-11-5-2-1-4-10(11)13(17-12)6-3-8-14-9-7-13;3-2(4,5)1(6)7/h1-2,4-5,14H,3,6-9H2,(H,15,16);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNJJBUPKOYUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)C3=CC=CC=C3NC(=O)O2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one typically involves the cyclization of 4-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives. This cyclization can be achieved by treating the derivatives with strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures (65-80°C) . The reaction conditions are crucial for ensuring the successful formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, while the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides for the benzoxazine ring; nucleophiles like amines or thiols for the azepane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazine or azepane rings.
Scientific Research Applications
Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and smart materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effects are believed to be mediated through the inhibition of certain enzymes or receptors involved in blood pressure regulation . The compound’s structural rigidity and stability allow it to effectively bind to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Spiro Compounds
Core Spiro Frameworks
The target compound’s azepane ring distinguishes it from similar spiro derivatives, such as spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (piperidine: 6-membered ring). The larger azepane ring may alter steric effects, hydrogen-bonding capacity, and pharmacokinetic properties compared to piperidine analogs . For example:
Key Insight : The azepane ring’s increased flexibility could enhance interactions with larger binding pockets in biological targets, though this requires experimental validation.
Substituent Modifications
- RS-102895 Hydrochloride : A structurally related CCR2 antagonist features a phenethyl group at the 1'-position and a piperidine ring, yielding a molecular weight of 390.4 g/mol. Its solubility in DMSO (18 mg/mL) suggests moderate hydrophilicity, likely influenced by the hydrochloride salt .
- Target compound : The TFA salt may confer higher volatility and acidity compared to hydrochloride salts, impacting purification and storage .
Biological Activity
Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique spirocyclic structure provides a promising scaffold for drug discovery, particularly in the development of therapeutics targeting various diseases.
Chemical Structure and Properties
- Molecular Formula : C15H17F3N2O
- Molecular Weight : 346.30 g/mol
- IUPAC Name : this compound
The compound features a complex spirocyclic arrangement that contributes to its interaction with biological targets. The trifluoroacetic acid moiety enhances its solubility and may influence its pharmacokinetics.
The biological activity of spiro compounds often arises from their ability to interact with specific proteins and enzymes. The mechanism of action for spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one involves:
- Protein Binding : The compound may bind to target proteins through hydrogen bonding and hydrophobic interactions.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways.
Antimicrobial Properties
Recent studies indicate that spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one exhibits significant antimicrobial activity against various bacterial strains. For instance:
- In vitro Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of spiro[1H-3,1-benzoxazine] derivatives. The results indicated that modifications to the benzoxazine ring could enhance efficacy against resistant strains .
- Anticancer Research : Another investigation focused on the anticancer potential of spiro compounds. It was found that specific substitutions at the azepane position significantly increased apoptotic activity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
